An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Understanding the basic characteristics of this foundational member of the family is crucial for the rational design and development of novel therapeutics.
Chemical Identity and Physicochemical Properties
Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride is the hydrochloride salt of the parent bicyclic heterocycle, Imidazo[1,2-a]pyridin-2(3H)-one. The salt form generally enhances the compound's aqueous solubility and stability, making it more amenable for use in biological assays and pharmaceutical formulations.[4]
Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 52687-85-1 | [5] |
| Molecular Formula | C₇H₇ClN₂O | [6] |
| Molecular Weight | 170.59 g/mol | [7] |
| Melting Point | 232-233 °C | Data from commercial suppliers |
| Appearance | White to off-white solid | General knowledge |
| pKa | Not experimentally determined. Estimated based on related structures. | Inferred |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [8] |
Synthesis and Purification
The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][9][10] For Imidazo[1,2-a]pyridin-2(3H)-one, a common synthetic route involves the reaction of 2-aminopyridine with an appropriate three-carbon building block containing a masked or protected ketone at the 2-position.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride.
Step-by-Step Synthetic Protocol (Illustrative)
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Condensation: 2-Aminopyridine is reacted with an α-halo ester, such as ethyl chloroacetate, in a suitable solvent like ethanol or DMF, often in the presence of a base (e.g., NaHCO₃ or triethylamine) to neutralize the generated HCl. This reaction forms an intermediate N-alkylated pyridinium salt.
-
Cyclization: The intermediate is then heated to induce intramolecular cyclization, leading to the formation of the imidazo[1,2-a]pyridin-2(3H)-one ring system.
-
Purification of the Free Base: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Salt Formation: The purified Imidazo[1,2-a]pyridin-2(3H)-one free base is dissolved in a suitable solvent like anhydrous ethanol or diethyl ether. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring.
-
Isolation of the Hydrochloride Salt: The precipitated Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any residual acid, and dried under vacuum.
Rationale for Experimental Choices: The choice of an α-halo ester in the initial step is crucial as the ester group can be subsequently hydrolyzed and decarboxylated to yield the desired 2-oxo functionality. The use of a base in the condensation step is to facilitate the nucleophilic attack of the pyridine nitrogen. The final salt formation with HCl in a non-aqueous solvent ensures the precipitation of the pure hydrochloride salt.
Spectroscopic Characterization
Detailed spectroscopic data for Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride is not widely published. The following represents expected spectral characteristics based on the analysis of closely related imidazo[1,2-a]pyridine derivatives.[7][11][12][13]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methylene protons of the imidazolidinone ring. The protonation at the N-1 position upon hydrochloride salt formation will lead to a downfield shift of the adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.0-8.2 | d | ~7.0 |
| H-6 | ~7.0-7.2 | t | ~7.0 |
| H-7 | ~7.4-7.6 | t | ~7.0 |
| H-8 | ~7.7-7.9 | d | ~9.0 |
| H-3 (CH₂) | ~4.0-4.2 | s | - |
| NH | ~10.0-12.0 | br s | - |
Expert Interpretation: The downfield shift of the pyridine protons compared to the free base is indicative of the quaternization of the pyridine nitrogen. The singlet for the H-3 methylene protons confirms the 2-oxo structure. The broad singlet for the NH proton is characteristic and its chemical shift can be concentration and temperature-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~165-170 |
| C-3 (CH₂) | ~45-50 |
| C-5 | ~125-130 |
| C-6 | ~115-120 |
| C-7 | ~130-135 |
| C-8 | ~110-115 |
| C-8a | ~140-145 |
Expert Interpretation: The signal in the 165-170 ppm range is characteristic of the carbonyl carbon (C-2) in the five-membered ring. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing nature of the fused imidazolidinone ring and the positive charge on the heterocyclic system.
FT-IR Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
Table 4: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch (broad) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900-2800 | C-H stretch (aliphatic) |
| ~1700-1680 | C=O stretch (amide) |
| ~1640-1620 | C=N stretch |
| ~1600, 1480 | C=C stretch (aromatic) |
Expert Interpretation: The strong, broad absorption around 3400 cm⁻¹ is indicative of the N-H stretching vibration, likely broadened due to hydrogen bonding. The prominent carbonyl stretch around 1700-1680 cm⁻¹ is a key diagnostic peak for the 2-oxo functionality.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: For the free base (C₇H₆N₂O), the expected [M+H]⁺ peak would be at m/z 135.05.
-
Fragmentation Pattern: The fragmentation of the imidazo[1,2-a]pyridine core often involves cleavages of the fused rings.[14] The loss of CO from the molecular ion is a common fragmentation pathway for such lactam-containing structures.
Stability and Handling
Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride is expected to be a stable solid under standard laboratory conditions. As a hydrochloride salt, it is hygroscopic and should be stored in a cool, dry place in a tightly sealed container. For the preparation of solutions, it is advisable to use aprotic solvents for long-term storage to prevent potential hydrolysis of the lactam ring, especially under basic conditions.
Applications in Drug Discovery and Research
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of a wide range of therapeutic agents, including hypnotics, anti-ulcer drugs, and cardiotonics.[3] Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, as a fundamental building block, serves as a critical starting material or a key intermediate in the synthesis of more complex and biologically active molecules. Its basic properties, particularly its solubility and reactivity, are essential considerations for medicinal chemists in the design and synthesis of new chemical entities targeting various biological pathways.
Conclusion
This technical guide has provided a detailed overview of the core basic properties of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride. While some experimental data for this specific compound are not extensively documented, a comprehensive understanding of its characteristics can be derived from the well-established chemistry of the imidazo[1,2-a]pyridine class. This knowledge is invaluable for researchers and scientists working in the field of drug discovery and development, enabling a more informed approach to the design and synthesis of novel therapeutic agents based on this privileged heterocyclic scaffold.
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